molecular formula C31H47N9O8 B12520904 L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine CAS No. 820977-71-7

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine

Cat. No.: B12520904
CAS No.: 820977-71-7
M. Wt: 673.8 g/mol
InChI Key: IVESQJMEVCEIST-BIHRQFPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine is a peptide compound composed of six amino acids: tryptophan, leucine, lysine, asparagine, and two glycine residues. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where specific interactions and effects are desired.

Properties

CAS No.

820977-71-7

Molecular Formula

C31H47N9O8

Molecular Weight

673.8 g/mol

IUPAC Name

2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C31H47N9O8/c1-17(2)11-23(39-28(45)20(33)12-18-14-35-21-8-4-3-7-19(18)21)31(48)38-22(9-5-6-10-32)30(47)40-24(13-25(34)41)29(46)37-15-26(42)36-16-27(43)44/h3-4,7-8,14,17,20,22-24,35H,5-6,9-13,15-16,32-33H2,1-2H3,(H2,34,41)(H,36,42)(H,37,46)(H,38,48)(H,39,45)(H,40,47)(H,43,44)/t20-,22-,23-,24-/m0/s1

InChI Key

IVESQJMEVCEIST-BIHRQFPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.